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Compound of Interest

Compound Name: Repaglinide M1-D5

Cat. No.: B15139624

Introduction

Repaglinide, a short-acting insulin secretagogue of the meglitinide class, is an oral
antihyperglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic
efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism, which
governs its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the
metabolic pathways of Repaglinide is paramount for drug development professionals to
anticipate potential drug-drug interactions, understand inter-individual variability in patient
response, and design safer and more effective therapeutic strategies. This technical guide
provides a comprehensive overview of the metabolism of Repaglinide, detailing the enzymatic
pathways, pharmacokinetic parameters, and the experimental methodologies used to elucidate
its metabolic fate.

Metabolic Pathways and Key Metabolites

Repaglinide undergoes extensive metabolism in the liver, with less than 2% of the parent drug
being excreted unchanged. The primary metabolic routes are oxidative biotransformation
mediated by the cytochrome P450 (CYP) enzyme system and direct conjugation with
glucuronic acid.[1][2]

The main metabolites of Repaglinide are:

e M1 (Aromatic Amine): Formed through oxidative metabolism.[2]
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o M2 (Oxidized Dicarboxylic Acid): A major metabolite resulting from the oxidation of the
piperidine ring.[2][3]

» M4 (Hydroxylated Metabolite): Generated by hydroxylation on the piperidine ring.[2]

e M7 (Acyl Glucuronide): The product of direct glucuronidation of the carboxylic acid group of
Repaglinide.[3]

Notably, none of these major metabolites exhibit clinically relevant hypoglycemic activity.[1][2]
The primary route of excretion for these metabolites is via the bile into the feces, with a smaller
portion eliminated in the urine.[2][3]

Key Enzymes in Repaglinide Metabolism

The biotransformation of Repaglinide is a multi-enzyme process, with significant contributions
from both Phase | and Phase Il enzymes.

Cytochrome P450 Enzymes

e CYP2C8 and CYP3A4 are the principal CYP isoenzymes responsible for the oxidative
metabolism of Repaglinide.[1][4][5]

o CYP2C8 is primarily involved in the formation of the M4 metabolite through hydroxylation
of the piperidine ring.[2][6] The formation of another minor metabolite, MO-OH
(hydroxylation on the isopropyl moiety), is also predominantly mediated by CYP2C8.[7]

o CYP3A4 is the major enzyme catalyzing the formation of the M1 and M2 metabolites.[2][5]
It is also involved in the formation of another minor metabolite, M5.[7]

» At therapeutic concentrations, CYP2C8 and CYP3A4 contribute almost equally to the overall
metabolism of Repaglinide.[8]

UDP-Glucuronosyltransferases (UGTS)

o UGT1ALl has been identified as a key enzyme responsible for the direct glucuronidation of
Repaglinide to its acyl glucuronide metabolite (M7).[9] This represents a significant pathway
in the overall clearance of the drug.
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Aldehyde Dehydrogenase (ALDH)

o Recent studies have indicated the involvement of aldehyde dehydrogenase in the formation
of the M2 metabolite.[8][10] This finding highlights the complexity of Repaglinide's metabolic
pathway, involving both microsomal and cytosolic enzymes.

Quantitative Data on Repaglinide Metabolism

A clear understanding of the quantitative aspects of Repaglinide metabolism is crucial for
predictive modeling and clinical trial design. The following tables summarize key
pharmacokinetic and in vitro metabolism data.

| Kineti [ linide i <

Parameter Value Reference(s)
Absolute Bioavailability 56 + 9% [3][11]
Time to Peak Plasma o

) Within 1 hour [3]
Concentration (Tmax)
Elimination Half-life (t¥2) Approximately 1 hour [31[12]
Volume of Distribution at

31+121L [2][11]

Steady State (Vss)
Total Body Clearance (CL) 38 £ 16 L/hr [2][11]
Plasma Protein Binding > 98% [3]

In Vitro Metabolism and Inhibition Data
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Substrate/ln  In Vitro Reference(s
Parameter Enzyme Value o
hibitor System )
Repaglinide ) o Human Liver
IC50 ] 13.7 uM Rifampicin ] [6][8]
Metabolism Microsomes
Repaglinide ) Human Liver
IC50 ) 37.7 uM Bezafibrate ) [6][8]
Metabolism Microsomes
Repaglinide ] ] Human Liver
IC50 ] 111 pM Gemfibrozil ) [6]1[8]
Metabolism Microsomes
Repaglinide ] Human Liver
IC50 ] 164 uM Fenofibrate ) [6][8]
Metabolism Microsomes
) ] Human Liver
Ki CYP2C8 9.7 uM Bezafibrate ) [6]1[8]
Microsomes
) ) o Human Liver
Ki CYP2C8 30.2 uM Rifampicin ] [6][8]
Microsomes
) i ] Human Liver
Ki CYP2C8 30.4 uM Gemfibrozil ) [6][8]
Microsomes
. ] Human Liver
Ki CYP2C8 92.6 uM Fenofibrate ) [6][8]
Microsomes
) ) o Human Liver
Ki CYP3A4 18.5 uM Rifampicin ] [6][8]
Microsomes
1.6
Rate of M1 ) o Recombinant
) CYP3A4 pmol/min/pm Repaglinide [7]
Formation CYP3A4
ol CYP
0.4
Rate of M1 ) o Recombinant
) CYP2C8 pmol/min/pm Repaglinide [7]
Formation CYP2C8
ol CYP
25 .
Rate of M4 ) o Recombinant
) CYP2C8 pmol/min/pm Repaglinide [13]
Formation CYP2C8
ol CYP
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~0.1
Rate of M4 ) o Recombinant
) CYP3A4 pmol/min/pm Repaglinide [13]
Formation |y CYP3A4
0

Experimental Protocols for Studying Repaglinide
Metabolism

The elucidation of Repaglinide's metabolic pathways has been achieved through a combination
of in vitro and in vivo studies. Below are detailed methodologies for key in vitro experiments.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This assay is fundamental for identifying the primary metabolites and the CYP enzymes
involved.

Materials:
e Pooled Human Liver Microsomes (HLM)
e Repaglinide

» NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate
dehydrogenase) or NADPH

o Potassium phosphate buffer (pH 7.4)

» Acetonitrile or other suitable organic solvent for quenching the reaction
e LC-MS/MS system for analysis

Procedure:

o Preparation: Thaw HLM on ice. Prepare a stock solution of Repaglinide in a suitable solvent
(e.g., methanol or DMSO), ensuring the final solvent concentration in the incubation is
minimal (<1%). Prepare the NADPH regenerating system in buffer.
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 Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM
(typically 0.1-1.0 mg/mL protein concentration), and the Repaglinide solution. Pre-incubate
the mixture at 37°C for 5-10 minutes.

« Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating
system.

 Incubation: Incubate the mixture at 37°C in a shaking water bath for a specified time course
(e.g., 0, 5, 15, 30, and 60 minutes).

o Termination of Reaction: Stop the reaction at each time point by adding a cold organic
solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.

o Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the
supernatant to a new tube for analysis.

e Analysis: Analyze the supernatant for the disappearance of the parent drug and the
formation of metabolites using a validated LC-MS/MS method.[14][15]

Recombinant CYP Enzyme Phenotyping

This experiment helps to pinpoint the specific CYP isoforms responsible for the formation of
each metabolite.

Materials:

o Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4) expressed in a suitable
system (e.g., insect cells)

e Repaglinide

e NADPH

o Appropriate buffer system
e LC-MS/MS system

Procedure:
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 Incubation Setup: For each CYP isoform to be tested, prepare an incubation mixture
containing the recombinant enzyme, buffer, and Repaglinide.

e Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at
37°C.

e Reaction Termination and Sample Processing: Follow the same termination and processing
steps as described for the HLM assay.

e Analysis: Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed
by each specific CYP isoform.[7][13]

Hepatocyte Metabolism Assay

This model provides a more complete picture of metabolism, including both Phase | and Phase
Il enzymatic activities, as well as the influence of drug transporters.

Materials:

Cryopreserved or fresh human hepatocytes

Hepatocyte culture medium (e.g., Williams' Medium E)

Repaglinide

Appropriate labware for cell culture (e.g., collagen-coated plates)

LC-MS/MS system
Procedure:

o Cell Plating: Thaw and plate the hepatocytes according to the supplier's instructions and
allow them to attach and form a monolayer.

e Dosing: Remove the plating medium and add fresh, pre-warmed medium containing the
desired concentration of Repaglinide.

e |ncubation: Incubate the cells at 37°C in a humidified incubator for a defined time course.
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o Sample Collection: At each time point, collect both the cells and the incubation medium.

o Sample Processing: Process the cell and medium samples to extract the drug and its
metabolites.

e Analysis: Analyze the extracts using LC-MS/MS to determine the rate of parent drug
depletion and metabolite formation.

Visualizing Repaglinide Metabolism

The following diagrams, generated using the DOT language, illustrate the key metabolic
pathways and a typical experimental workflow.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Phase I Metabolism (Oxidation)

V> v M4

(Hydroxylated Metabolite)

Repaglinide CYP3A4 ) M1
(Aromatic Amine)

Aldehyde
Dehydrogenase

M2
(Oxidized Dicarboxylic Acid)

Phase IT Metabolism (Glucuronidation)

@Al/ (Acyl Glucuronide)

Click to download full resolution via product page

Repaglinide Metabolic Pathways

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b15139624?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Prepare Reagents Prepare Repaglinide
(Buffer, Cofactors) Stock Solution

Prepare In Vitro System

(HLM, rCYP, or Hepatocytes)

Incubation

Pre-incubate at 37°C

Initiate Reaction
(Add Cofactors)

Incubate for
Time Course

Click to download full resolution via product page

In Vitro Metabolism Experimental Workflow
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Conclusion

The metabolism of Repaglinide is a complex interplay of multiple enzymatic pathways, with
CYP2C8, CYP3A4, and UGT1A1 playing pivotal roles. The extensive biotransformation of
Repaglinide to inactive metabolites underscores the importance of hepatic function in its
clearance and the potential for significant drug-drug interactions with inhibitors or inducers of
these enzymes. For researchers and drug development professionals, a deep understanding of
these metabolic pathways, supported by robust in vitro and in vivo experimental data, is
essential for the continued development of safe and effective therapies for type 2 diabetes.
This guide provides a foundational resource for these endeavors, summarizing the current
knowledge and providing practical methodologies for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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